Licoflavanone

Übersicht

Beschreibung

Licoflavanone is a flavanone that can be isolated from the MeOH extract of air-dried leaves of Glycyrrhiza glabra var. typica . It has been found to have antibacterial activity .

Synthesis Analysis

Licoflavanone can be synthesized from the leaves of Glycyrrhiza uralensis (licorice) through maceration or ultrasound-assisted methods . The synthesis of flavonoids and terpenoids in the leaves and roots of Glycyrrhiza uralensis was found to be significantly different .

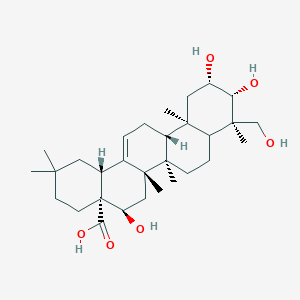

Molecular Structure Analysis

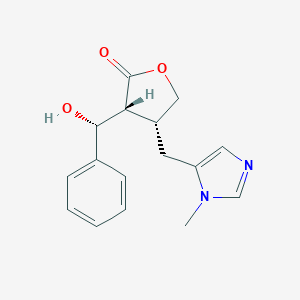

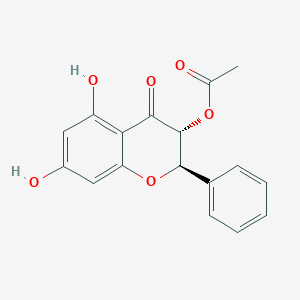

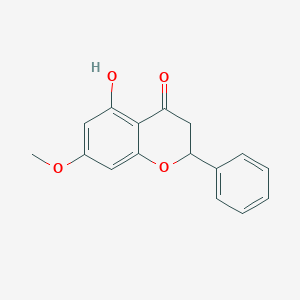

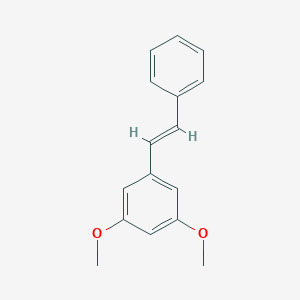

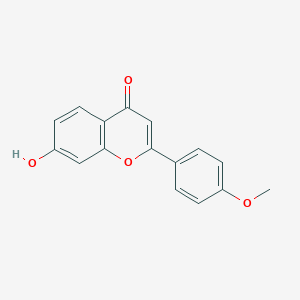

The molecular formula of Licoflavanone is C20H20O5 . The molecular weight is 340.37 .

Chemical Reactions Analysis

Licoflavanone has been found to have antibacterial activity . It can inhibit LPS-induced expression of TNFα, IL 1β, and IL 6 .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Licoflavanone: has been identified as a potent antioxidant. It exhibits significant activity in scavenging free radicals, which are known to cause oxidative stress leading to cellular damage. Studies have shown that Licoflavanone can effectively neutralize 2,2′-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) Diammonium Salt (ABTS) radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-Inflammatory Properties

Licoflavanone demonstrates anti-inflammatory properties by modulating key inflammatory pathways. It inhibits the LPS-induced expression of pro-inflammatory cytokines such as TNFα, IL 1β, and IL 6. Additionally, it decreases the expression levels of iNOS and COX2 in LPS-stimulated RAW 264.7 cells, which are indicators of the inflammatory response .

Neuroprotective Effects

The compound’s ability to attenuate the toxicity of α-synuclein and reduce intracellular reactive oxygen species (ROS) content suggests its neuroprotective capabilities. This is particularly relevant in the context of neurodegenerative diseases like Parkinson’s, where α-synuclein plays a significant role .

Anti-Aging Potential

Licoflavanone has shown promise in anti-aging research. Its impact on cellular senescence and the aging process has been observed in yeast models expressing human α-synuclein. The compound’s potential to prevent aging and age-related disorders is being explored, with implications for both healthspan and lifespan extension .

Nutraceutical Applications

Given its bioactive properties, Licoflavanone is being considered for use in nutraceuticals. Its antioxidant and anti-inflammatory effects make it a candidate for dietary supplements aimed at promoting general health and preventing chronic diseases .

Pharmaceutical Development

The therapeutic properties of Licoflavanone are of interest in pharmaceutical development. Its modulation of the NF-kB/MAPK pathway indicates potential applications in the treatment of diseases where these pathways are dysregulated, such as cancer and autoimmune disorders .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKWSLSAYABZTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Licoflavanone | |

CAS RN |

119240-82-3 | |

| Record name | (S)-4',5,7-Trihydroxy-3'-prenylflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029866 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

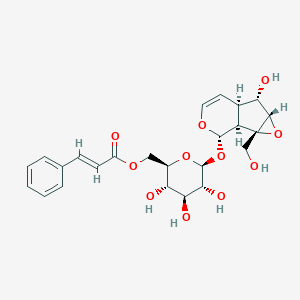

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)